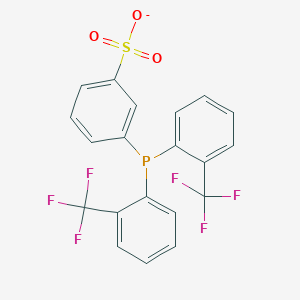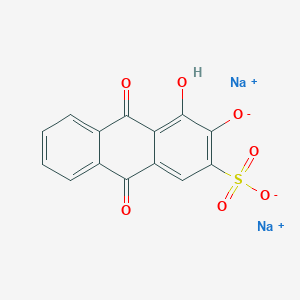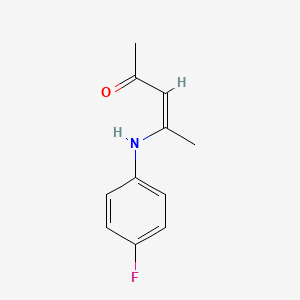
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and a suitable pentenone precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent candidate for drug development. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: can be compared with other similar compounds, such as:
(Z)-4-((4-Chlorophenyl)amino)pent-3-en-2-one: Similar structure but with a chlorine atom instead of fluorine.
(Z)-4-((4-Bromophenyl)amino)pent-3-en-2-one: Contains a bromine atom, leading to different reactivity and properties.
(Z)-4-((4-Methylphenyl)amino)pent-3-en-2-one: The presence of a methyl group instead of a halogen affects its chemical behavior.
The uniqueness of This compound
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
(Z)-4-(4-fluoroanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12FNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-7,13H,1-2H3/b8-7- |
InChI Key |
SOYBMAFPVUEANU-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/NC1=CC=C(C=C1)F |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



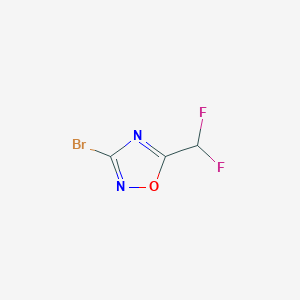
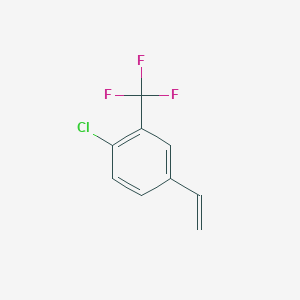
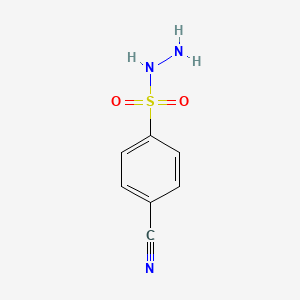
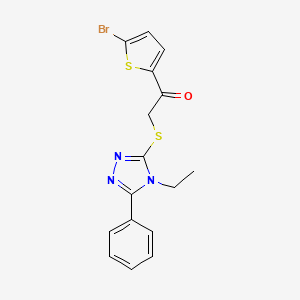

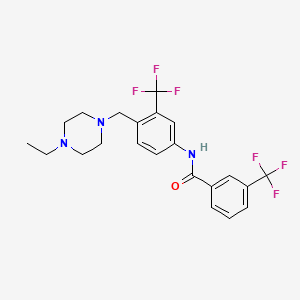
![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)

![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)

![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)
